1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile
Description
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
- Electron Ionization (EI) : Molecular ion peak at m/z 143 (C₈H₅N₃⁺).
- Fragmentation : Loss of HCN (27 Da) or cyano group (26 Da) expected.
Table 3: Expected Spectroscopic Signatures
| Technique | Key Peaks/Observations |
|---|---|
| IR | 2200–2250 cm⁻¹ (C≡N), 3400–3200 cm⁻¹ (N–H) |
| ¹H NMR | δ 12.8–13.0 (NH), δ 8.2–8.9 (aromatic H) |
| ¹³C NMR | δ 115–120 (C≡N), δ 150–160 (aromatic C) |
| MS | m/z 143 (M⁺), fragmentation at m/z 116 |
Computational Chemistry Insights
Computational studies on analogous pyrrolopyridines provide insights into electronic structure and reactivity:
DFT Calculations
- HOMO-LUMO Gap : A large energy gap (e.g., 3.59 eV in 4-chloro-1H-pyrrolo[2,3-b]pyridine) indicates kinetic stability.
- Electron Density Distribution :
- Bond Critical Points : Covalent bonds (e.g., C–N, C–C) exhibit high electron densities (2.07–2.74 e Å⁻³) and negative Laplacian values (-11.37 to -19.20 e Å⁻⁵), confirming σ-bonding.
- Hydrogen Bonds : Weak interactions (e.g., N–H⋯N) show moderate electron density (0.05–0.15 e Å⁻³) and positive Laplacian values, indicating closed-shell interactions.
Molecular Orbital Analysis
- HOMO : Localized on the pyridine ring and cyano group, reflecting electron-rich regions for nucleophilic attack.
- LUMO : Dominated by the pyrrole ring, suggesting sites for electrophilic reactions.
Table 4: Computational Parameters for Analogous Compounds
| Parameter | Value (4-Chloro-1H-Pyrrolo[2,3-b]pyridine) | Reference |
|---|---|---|
| HOMO Energy | -6.2 eV | |
| LUMO Energy | -2.3 eV | |
| HOMO-LUMO Gap | 3.59 eV | |
| Electron Density (C–N) | 2.07–2.74 e Å⁻³ |
Properties
IUPAC Name |
1H-pyrrolo[2,3-c]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-3-6-4-11-8-5-10-2-1-7(6)8/h1-2,4-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBVNOWBCXLIHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CN2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696606 | |
| Record name | 1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25957-69-1 | |
| Record name | 1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds have been shown to target the fibroblast growth factor receptors (fgfrs). FGFRs play a crucial role in various biological processes, including organ development, cell proliferation and migration, and angiogenesis.
Mode of Action
Related compounds have been shown to inhibit fgfrs. Upon binding to their targets, these compounds can disrupt the balance of microtubule dynamics, leading to mitotic arrest.
Biochemical Pathways
Compounds that inhibit fgfrs can affect downstream signaling pathways, including ras–mek–erk, plcg, and pi3k–akt.
Biochemical Analysis
Biochemical Properties
1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile plays a crucial role in various biochemical reactions, particularly in the inhibition of specific enzymes and proteins. Research has shown that derivatives of this compound can act as potent inhibitors of tubulin polymerization, a process essential for cell division and mitosis. The compound interacts with tubulin by binding to the colchicine-binding site, forming hydrogen bonds with amino acid residues such as threonine and asparagine. This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest and apoptosis in cancer cells.
Cellular Effects
The effects of this compound on cellular processes are profound. In cancer cell lines such as HeLa, SGC-7901, and MCF-7, this compound has been shown to induce G2/M phase cell cycle arrest and promote apoptosis. The disruption of tubulin dynamics by this compound leads to the inhibition of cell proliferation and the induction of programmed cell death. Additionally, this compound can influence cell signaling pathways, gene expression, and cellular metabolism by altering the stability and function of microtubules.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with tubulin. The compound binds to the colchicine-binding site on tubulin, forming hydrogen bonds with key amino acid residues. This binding inhibits tubulin polymerization, preventing the formation of microtubules and disrupting the mitotic spindle apparatus. As a result, cells are unable to complete mitosis, leading to cell cycle arrest and apoptosis. Furthermore, the inhibition of tubulin polymerization by this compound can also affect other cellular processes that rely on microtubule dynamics, such as intracellular transport and signal transduction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can be influenced by factors such as temperature, pH, and the presence of other biomolecules. Long-term studies have shown that this compound can maintain its inhibitory effects on tubulin polymerization and cell proliferation over extended periods. Degradation products may form under certain conditions, potentially altering the compound’s efficacy and safety.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, toxic effects such as weight loss, organ damage, and hematological abnormalities have been observed. These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its conversion into more water-soluble metabolites for excretion. These metabolic processes can influence the compound’s bioavailability, half-life, and overall pharmacokinetic profile. Additionally, interactions with cofactors and other enzymes can modulate the metabolic flux and levels of metabolites derived from this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its uptake and localization. Once inside the cell, this compound can accumulate in certain organelles, such as the cytoplasm and nucleus, where it exerts its biochemical effects. The distribution of the compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and the presence of binding sites.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin to inhibit microtubule polymerization. Additionally, this compound can be found in the nucleus, where it may influence gene expression and other nuclear processes. Targeting signals and post-translational modifications can direct the compound to specific subcellular compartments, enhancing its efficacy and specificity.
Biological Activity
1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on its pharmacological potential, structure-activity relationships, and relevant case studies.
Overview of Biological Activities
1H-Pyrrolo[2,3-c]pyridine derivatives have been investigated for various biological activities, including:
- Antitumor Activity : Several studies have reported the potential of these compounds to inhibit tumor growth in various cancer cell lines.
- Antiviral Properties : Research indicates efficacy against viral infections, particularly respiratory syncytial virus (RSV).
- Antimycobacterial Effects : Some derivatives have shown activity against Mycobacterium tuberculosis.
- Analgesic and Anti-inflammatory Effects : These compounds are also being explored for their pain-relieving properties.
Structure-Activity Relationship (SAR)
The biological activity of 1H-pyrrolo[2,3-c]pyridine derivatives is significantly influenced by their structural modifications. Key findings include:
- Substituent Effects : The presence and position of substituents on the pyrrolo-pyridine scaffold can enhance or diminish biological activity. For instance, hydroxyl (-OH) groups have been associated with improved antiproliferative activity against cancer cell lines.
- Nitrile Group : The carbonitrile moiety appears to play a crucial role in enhancing the compound's potency against various biological targets.
Antitumor Activity
A study demonstrated that specific derivatives of 1H-pyrrolo[2,3-c]pyridine exhibited significant cytotoxic effects against human cancer cell lines such as HeLa and MCF-7. The most potent compound showed an IC50 value ranging from 0.12 to 0.21 μM, indicating strong antitumor activity (Table 1) .
Antiviral Activity
Research focusing on antiviral properties revealed that certain derivatives displayed promising results against RSV. One compound was tested for its ability to inhibit viral replication in vitro, showing effective binding to human serum proteins and favorable pharmacokinetic properties .
Antimycobacterial Activity
In a series of experiments assessing antimycobacterial activity, some derivatives demonstrated potent inhibition against Mycobacterium tuberculosis with MIC values significantly lower than those of standard treatments. Notably, compounds with specific functional groups exhibited enhanced solubility and metabolic stability .
Table 1: Biological Activity Summary of 1H-Pyrrolo[2,3-c]pyridine Derivatives
| Compound ID | Activity Type | Target Cell Line | IC50 (μM) | Remarks |
|---|---|---|---|---|
| 10t | Antitumor | HeLa | 0.12 | Strong inhibition of tubulin polymerization |
| 13a | Antiviral | RSV | N/A | Good protein binding properties |
| 15 | Antimycobacterial | M. tuberculosis | <0.15 | High potency and metabolic stability |
Scientific Research Applications
Synthesis of 1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile
The synthesis of this compound typically involves cyclocondensation reactions using readily available precursors. For instance, a common method involves the reaction of substituted 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with active methylene compounds in the presence of catalytic acids. This approach allows for the generation of various derivatives with modified biological activities .
Synthetic Pathway Overview
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| 1 | 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile + active methylene compound | Reflux in acetic acid | Substituted 1H-pyrrolo[2,3-c]pyridine derivatives |
| 2 | Further functionalization with pyridine fragments | Cyclocondensation | Targeted pyrrolo derivatives |
Pharmacological Applications
This compound and its derivatives exhibit a wide range of pharmacological activities. The following sections summarize key applications supported by case studies.
Antitumor Activity
Research has shown that derivatives of 1H-Pyrrolo[2,3-c]pyridine demonstrate significant antitumor properties. For instance, a study reported the synthesis of a specific derivative that exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cells . This selectivity is crucial for developing effective cancer therapeutics.
Antidiabetic Properties
Another area of interest is the antidiabetic potential of these compounds. Certain derivatives have been identified as aldose reductase inhibitors, which can help manage complications associated with diabetes by reducing sorbitol accumulation in tissues . A notable study highlighted the efficacy of a series of pyrrolo derivatives in enhancing insulin sensitivity by over 30%, indicating their potential role in diabetes management .
Antimicrobial Activity
The antimicrobial properties of 1H-Pyrrolo[2,3-c]pyridine derivatives have also been explored. Compounds synthesized from this scaffold showed activity against various bacterial strains, including Staphylococcus aureus and Candida albicans. These findings suggest that such compounds could be developed into new antimicrobial agents .
Case Study 1: Antitumor Activity Assessment
In a systematic investigation, researchers synthesized a series of pyrrolo derivatives and assessed their cytotoxic effects on different cancer cell lines. The results indicated that certain modifications to the pyrrolo structure significantly enhanced antitumor activity while minimizing side effects on healthy cells .
Case Study 2: Aldose Reductase Inhibition
A detailed study evaluated the ability of various pyrrolo derivatives to inhibit aldose reductase in vitro. The findings confirmed that specific structural features were critical for enhancing inhibitory activity, making these compounds promising candidates for further development in diabetes-related therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile with its analogs, focusing on substituent effects, synthetic routes, and applications.
Structural Isomers and Regioisomers
1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile
- CAS No.: 4414-89-5
- Key Differences : The nitrogen atom in the pyridine ring shifts from the [2,3-c] to the [2,3-b] position, altering electronic properties and binding affinities.
- Synthesis: Prepared via condensation of 2-amino-4-hydroxypyridine with active methylene reagents, yielding 4-hydroxy derivatives (e.g., 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, 40) under sodium acetate and high-temperature conditions .
- Applications : Used in synthesizing kinase inhibitors due to improved solubility compared to [2,3-c] analogs.
1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile
Substituted Derivatives
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
- CAS No.: Not explicitly listed; inferred from related entries .
- Key Differences : Chlorine at the 5-position increases electrophilicity, improving reactivity in cross-coupling reactions.
- Synthesis : Achieved via chlorination of the parent compound, with yields influenced by reaction conditions (e.g., 71% for 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid derivatives) .
- Applications : Intermediate in antiviral drug development .
1-(4-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Functional Group Variations
Carboxylic Acid Derivatives
- Example: 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS No. 92P) .
- Key Differences: Replacement of the cyano group with a carboxylic acid alters polarity and hydrogen-bonding capacity.
- Synthesis : Hydrolysis of carbonitriles under acidic conditions, with yields exceeding 95% for unsubstituted analogs .
Carboxamide Derivatives
Data Tables
Table 1: Comparative Analysis of Key Compounds
*Yield reported for analogous 2-carboxylic acid derivative .
Research Findings and Trends
- Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -CN) at the 3-position enhance electrophilicity, facilitating nucleophilic substitutions .
- Synthetic Challenges : Steric hindrance in [2,3-c] analogs complicates functionalization compared to [2,3-b] isomers .
- Biological Relevance : Nitriles exhibit superior kinase inhibition compared to carboxylic acids, likely due to stronger electron-withdrawing effects .
Preparation Methods
Cyclocondensation Approach Using Amino-Pyrrole Precursors
One effective method involves cyclocondensation reactions starting from 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives. These are reacted with active methylene compounds such as acetylacetone, ethyl cyanoacetate, or malononitrile in acetic acid with catalytic hydrochloric acid under reflux conditions for about 4 hours. This two-component reaction yields substituted 1H-pyrrolo[2,3-b]pyridines, which are closely related structural analogs to the 1H-pyrrolo[2,3-c]pyridine-3-carbonitrile scaffold.
- Reaction conditions:
- Reflux in acetic acid (15 mL)
- Catalytic drops of concentrated HCl
- Reaction time: 4 hours
- Purification: Silica gel column chromatography
- Characterization: IR, MS, ^1H and ^13C NMR, elemental analysis
This method provides a straightforward route to substituted pyrrolo-pyridine derivatives with good yields and purity, serving as a foundation for further functionalization.
Palladium-Catalyzed Cross-Coupling and Cyclization
A more advanced and widely used synthetic strategy for 1H-pyrrolo[2,3-c]pyridine derivatives involves palladium-mediated cross-coupling reactions, especially Suzuki and Sonogashira couplings, followed by base-catalyzed cyclization.
-
- Preparation of 6-bromo-1H-pyrrolo[2,3-c]pyridine intermediates via sequential halogenation and oxidation of substituted pyridines.
- Suzuki cross-coupling of these bromo intermediates with arylboronic acids to introduce various aryl substituents.
- Use of bases such as potassium carbonate and palladium catalysts like Pd(PPh3)4 or Pd(dppf)Cl_2 in solvent mixtures (e.g., dioxane/water).
- Microwave-assisted heating to accelerate reaction rates (e.g., 26 min at 125 °C).
- Deprotection steps (e.g., removal of Boc groups) to yield final pyrrolo[2,3-c]pyridine derivatives.
-
- High regioselectivity and functional group tolerance
- Enables diversification at multiple positions on the pyridine ring
- Microwave-assisted protocols improve efficiency and reduce reaction times
This method is well-documented and provides a robust platform for the synthesis of complex pyrrolo[2,3-c]pyridine derivatives with potential biological activity.
Multi-Step Synthesis via Halogenation, Tosylation, and Deprotection
Another approach involves:
- Bromination of 5-bromo-7-azaindole at the 3-position using bromine or N-bromosuccinimide (NBS) under controlled temperatures.
- Protection of the nitrogen at position 1 by tosylation using tosyl chloride and base (e.g., aqueous NaOH).
- Subsequent Suzuki coupling with arylboronic acids to introduce aryl groups.
- Final removal of the tosyl protecting group by treatment with aqueous base or tetra-n-butylammonium fluoride (TBAF) in organic solvents like THF.
This sequence allows for selective functionalization and access to 1H-pyrrolo[2,3-c]pyridine derivatives with tailored substitution patterns.
Typical reagents and conditions:
- Bromination: Br2 in CH2Cl_2 at 0 °C to room temp, 10–60 min
- Tosylation: TsCl, NaOH, CH2Cl2, room temp, 1–12 h
- Deprotection: TBAF in THF, 60–90 °C, 30 min to 12 h
Purification: Silica gel chromatography, recrystallization
- Characterization: NMR, MS, elemental analysis
This method is useful for preparing intermediates for further derivatization or biological evaluation.
Novel One-Step Conversion from Cyano to Pyrrolidine Derivatives
A patented method describes a novel and efficient one-step process converting cyano groups to pyrrolidine rings on the 1H-pyrrolo[2,3-c]pyridine scaffold:
-
- Alkylation of a precursor compound with haloacetonitrile in the presence of a base at room temperature.
- Raney nickel-catalyzed hydro-reduction, cyclization, and reductive amination at 16–60 °C to form the pyrrolidine ring.
- Subsequent acylation and hydro-reduction steps to yield octahydro-1H-pyrrolo[2,3-c]pyridine derivatives.
-
- Mild reaction conditions
- Simple operation with readily available and inexpensive reagents
- High efficiency and yield
- Produces intermediates valuable for drug development due to rigid cyclo structures
This method is particularly notable for its direct conversion of nitrile groups to saturated pyrrolidine rings, expanding the chemical space accessible from this compound derivatives.
Base-Mediated Domino Cyclization and Functionalization
A sophisticated synthetic route involves:
- Starting from 4-amino-2-bromopyridine, regioselective iodination to obtain 2-bromo-5-iodopyridin-4-amine.
- Sonogashira cross-coupling with alkynes followed by base-catalyzed ring closure to form the pyrrolo[2,3-c]pyridine core.
- Introduction of sulfonamide groups to enhance cyclization efficiency.
- Palladium-mediated substitution at the C-6 position to install various substituents.
Final deprotection steps to yield N-1-unsubstituted 1H-pyrrolo[2,3-c]pyridine derivatives.
-
- Iodine monochloride in AcOH at 75 °C for iodination
- Pd-catalysts such as Pd(PPh3)4 or Pd(dppf)Cl_2
- Bases like sodium acetate, potassium carbonate
- Chromatographic purification for regioisomer separation
This method allows precise control over substitution patterns and is applicable for generating libraries of derivatives for medicinal chemistry.
Comparative Summary Table of Preparation Methods
| Methodology | Starting Materials | Key Reagents/Conditions | Advantages | Typical Yields/Notes |
|---|---|---|---|---|
| Cyclocondensation with amino-pyrroles | 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile | Acetic acid, catalytic HCl, reflux 4h | Simple, direct, good for substituted analogs | Purification by silica gel chromatography |
| Pd-Catalyzed Cross-Coupling & Cyclization | 6-bromo-1H-pyrrolo[2,3-c]pyridine intermediates | Pd catalysts, arylboronic acids, K2CO3, microwave heating | High regioselectivity, versatile, fast | Microwave-assisted, high purity products |
| Bromination-Tosylation-Deprotection | 5-bromo-7-azaindole | Br_2 or NBS, TsCl, NaOH, TBAF, organic solvents | Enables selective functionalization | Multi-step, moderate to high yields |
| One-Step Cyano to Pyrrolidine Conversion | Haloacetonitrile, Raney Ni catalyst | Raney Ni, base, mild temperatures | Efficient, mild, good for saturated derivatives | Novel patented method |
| Domino Cyclization via Halogenation | 4-amino-2-bromopyridine | Iodine monochloride, Pd catalysts, bases | Precise substitution control | Requires chromatographic separation |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1H-pyrrolo[2,3-c]pyridine-3-carbonitrile, and how are intermediates optimized for yield?
- Methodological Answer : The synthesis typically involves cyclization reactions using precursors like 2-amino-1H-pyrrole derivatives. For example, reacting 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with active methylene-containing reagents (e.g., malononitrile or β-ketoesters) under acidic conditions (e.g., acetic acid) yields fused pyrrolopyridine derivatives . Optimization includes adjusting stoichiometry, reaction time (6-12 hours), and temperature (80-100°C) to achieve yields >70%. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Spectroscopic techniques are employed:
- 1H/13C NMR : Key signals include aromatic protons (δ 6.8-8.2 ppm) and nitrile carbon (δ ~115 ppm).
- IR Spectroscopy : A strong absorption band at ~2200 cm⁻¹ confirms the nitrile group .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 133.15 for C₇H₇N₃) .
Q. What functional groups in this compound enable further derivatization?
- Methodological Answer : The nitrile group (-CN) at position 3 and the pyrrole NH are reactive sites. For example:
- Nitrile : Hydrolysis to carboxylic acids (using H₂SO₄/H₂O) or reduction to amines (LiAlH₄).
- NH Group : Alkylation (e.g., methyl iodide/NaH) or acylation (e.g., acetyl chloride) to modulate solubility or bioactivity .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the efficiency of this compound derivatives?
- Methodological Answer : Microwave irradiation reduces reaction times from hours to minutes (e.g., 10-30 minutes at 120-150°C) and enhances yields (85-95%). Key parameters include solvent choice (DMF or ethanol) and catalyst loading (e.g., 5 mol% Pd for cross-coupling reactions). This method is particularly effective for introducing aryl/heteroaryl substituents at the pyrrole or pyridine rings .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar pyrrolopyridine derivatives?
- Methodological Answer : Advanced techniques include:
- 2D NMR (COSY, NOESY) : Differentiates regioisomers by correlating proton-proton spatial interactions.
- X-ray Crystallography : Resolves ambiguous NOE signals by providing definitive bond angles and torsion angles .
- Vibrational Circular Dichroism (VCD) : Assigns absolute stereochemistry for chiral derivatives (e.g., 2-amino-substituted analogs) .
Q. How do substituents on the pyrrolopyridine core influence biological activity in kinase inhibition studies?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Electron-Withdrawing Groups (EWGs) : Nitriles or halogens at position 3 enhance kinase binding (e.g., CDK2 inhibition IC₅₀ < 1 μM).
- Aryl Groups at Position 5 : Improve selectivity (e.g., 4-chlorophenyl reduces off-target effects by 50%).
- Solubility Modifiers : tert-Butyl or morpholine groups at position 1 increase bioavailability (logP reduction from 3.2 to 1.8) .
Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis detection (λ = 254 nm) identifies impurities (e.g., unreacted malononitrile or dimeric byproducts). Limits of detection (LOD) < 0.1% are achieved using:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
